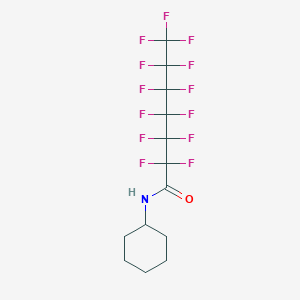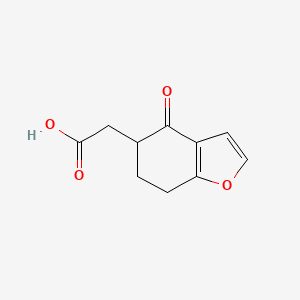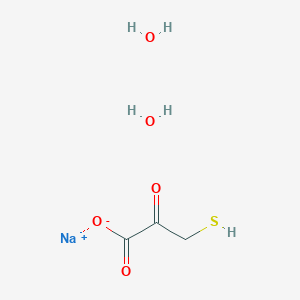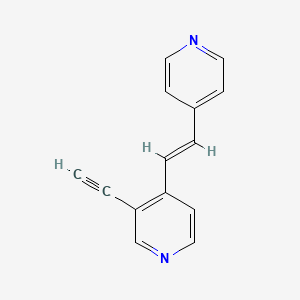![molecular formula C25H22N4O5S B12053519 2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid is a complex organic compound with the molecular formula C25H22N4O5S and a molecular weight of 490.542 g/mol . This compound is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
The synthesis of 2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid involves several steps. The primary synthetic route includes the diazotization of an aromatic amine followed by azo coupling with a naphthol derivative . The reaction conditions typically require acidic environments, such as hydrochloric acid or sulfuric acid, and the use of sodium nitrite as a diazotizing agent . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents like sodium dithionite. The major products formed depend on the reaction conditions but often include simpler aromatic amines and sulfonic acids .
Scientific Research Applications
2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its photoactive properties.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of this compound involves its ability to absorb light and undergo photochemical reactions. The molecular targets include cellular components that can interact with the photoexcited states of the compound, leading to various biological effects. The pathways involved often include the generation of reactive oxygen species, which can cause cellular damage and are utilized in antimicrobial photodynamic therapy .
Comparison with Similar Compounds
Similar compounds include:
4-Aminoazobenzene-4’-sulfonic acid: Another azo dye with similar applications but different structural properties.
4-aminoazobenzene-3,4’-disulfonic acid: Known for its use in dyeing and staining, but with distinct chemical behavior due to additional sulfonic acid groups.
The uniqueness of 2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid lies in its specific structural configuration, which imparts unique photochemical properties and makes it suitable for specialized applications in scientific research and industry .
Properties
Molecular Formula |
C25H22N4O5S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[3-[[2-(dimethylamino)phenyl]carbamoyl]-4-hydroxynaphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H22N4O5S/c1-29(2)22-13-7-5-11-19(22)26-25(31)18-15-21(16-9-3-4-10-17(16)24(18)30)28-27-20-12-6-8-14-23(20)35(32,33)34/h3-15,30H,1-2H3,(H,26,31)(H,32,33,34) |
InChI Key |
UUZARGJVKYTFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)



![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053464.png)


![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)


![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)
